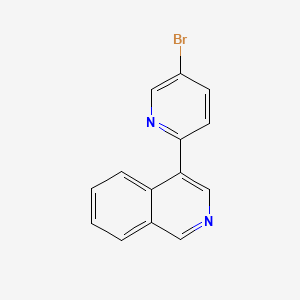

4-(5-Bromo-pyridin-2-yl)-isoquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(5-bromopyridin-2-yl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2/c15-11-5-6-14(17-8-11)13-9-16-7-10-3-1-2-4-12(10)13/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTYRNQDDKWKZLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C3=NC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Reactivity and Mechanistic Investigations of 4 5 Bromo Pyridin 2 Yl Isoquinoline

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Rings

The reactivity of 4-(5-Bromo-pyridin-2-yl)-isoquinoline towards substitution reactions is complex, owing to the presence of two distinct heteroaromatic systems. The behavior of the molecule is a composite of the individual reactivities of isoquinoline (B145761) and pyridine (B92270), modified by their mutual electronic influence.

Electrophilic Aromatic Substitution (SEAr): The isoquinoline nucleus is generally more reactive towards electrophiles than pyridine. Electrophilic attack typically occurs on the electron-rich benzene ring rather than the electron-deficient pyridine ring. imperial.ac.uk In unsubstituted isoquinoline, substitution at the C5 and C8 positions is favored. imperial.ac.uk For this compound, the C4 position is blocked. The presence of the electron-withdrawing 5-bromopyridin-2-yl group at C4 is expected to further deactivate the entire isoquinoline nucleus, particularly the pyridinoid ring, towards electrophilic attack. Therefore, any electrophilic substitution would be predicted to occur regioselectively on the benzenoid ring, primarily at C5 and C8.

Nucleophilic Aromatic Substitution (SNAr): Both the isoquinoline and pyridine rings are susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atom. In isoquinoline, the C1 position is the most electrophilic and, therefore, the most common site for nucleophilic substitution. imperial.ac.uk In the pyridine ring, positions ortho and para to the nitrogen (C2, C4, C6) are activated for nucleophilic attack.

In this compound, several sites are primed for nucleophilic attack:

The Isoquinoline C1 Position: This remains an activated site for nucleophiles.

The Pyridine Ring: The C6' and C4' positions of the pyridine ring are activated by the ring nitrogen. The bromine atom at C5' also influences reactivity, potentially directing nucleophiles or participating in more complex transformations.

Displacement of Bromine: The bromine atom at the C5' position of the pyridine ring can be substituted by strong nucleophiles, although this typically requires harsh conditions or metal catalysis, as discussed in the following sections.

The precise outcome of a nucleophilic substitution reaction would depend on the nature of the nucleophile and the reaction conditions employed.

Cross-Coupling Reactivity at the Bromine Center

The bromine atom on the pyridine ring serves as a key functional handle for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. These reactions provide a powerful platform for the structural diversification of the this compound scaffold.

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis for creating C-C bonds. tcichemicals.com The C(sp²)-Br bond in this compound is an excellent substrate for such palladium-catalyzed couplings. This reaction allows for the introduction of a wide array of aryl, heteroaryl, vinyl, and alkyl groups at the C5' position of the pyridine ring.

The general mechanism involves a catalytic cycle of oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (or its ester) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org While specific studies on this compound are not prevalent, numerous examples exist for the Suzuki coupling of 5-bromopyridines with various boronic acids, illustrating the reaction's feasibility and scope. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Bromopyridine Derivatives

This methodology enables the synthesis of a diverse library of 4-(5-Aryl-pyridin-2-yl)-isoquinoline derivatives for various applications.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction is highly effective for functionalizing this compound at the bromine center, allowing for the introduction of primary and secondary amines, anilines, and other nitrogen-containing groups.

The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the aminated product. libretexts.org The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high efficiency and broad substrate scope. chemspider.com

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridines

Other related cross-coupling reactions, such as the Sonogashira (alkyne coupling), Heck (alkene coupling), and Stille (organotin coupling) reactions, are also applicable to the C-Br bond of this compound, further expanding the synthetic toolbox for its modification.

Dearomatization Reactivity and Pathways

Dearomatization reactions transform flat, aromatic systems into three-dimensional, saturated or partially saturated structures, which is of great interest in medicinal chemistry. nih.gov The pyridine rings of this compound are potential substrates for such transformations, although disrupting their aromaticity is energetically demanding.

Transition metal-catalyzed dearomatization reactions offer a powerful means to construct complex polycyclic scaffolds. One such process is dearomative cyclocarbonylation. For instance, palladium-catalyzed dearomative cyclocarbonylation of 2-substituted pyridines with allyl alcohol has been developed for the synthesis of quinolizinone derivatives. rsc.org In these reactions, the pyridine nitrogen can act as an internal nucleophile in a cyclization step that involves carbon monoxide insertion.

A plausible, though not yet reported, pathway for a related transformation on a derivative of this compound might involve a palladium-catalyzed cascade. If a suitable functional group were present (e.g., an ortho-allyl group on the isoquinoline ring), a process involving C-H activation, CO insertion, and intramolecular attack by the pyridine nitrogen could lead to a complex, dearomatized polycyclic system. A related strategy has been employed in the synthesis of pyridoisoquinolinones from 2-benzylpyridines, where the pyridine ring acts as both a directing group and an internal nucleophile in a cyclocarbonylation process. nih.gov

Cascade or domino reactions that include a dearomatization step provide rapid access to molecular complexity from simple aromatic precursors. nih.gov These processes can be triggered by various means, including metal catalysis, organocatalysis, or photochemical activation. For pyridines and isoquinolines, dearomative cycloaddition reactions are a common strategy. rsc.org For example, the reaction of activated pyridines can lead to dearomatized products through [3+2] or other cycloaddition pathways.

A potential cascade dearomatization pathway for this compound could involve an initial reaction that activates one of the pyridine rings, for example, by N-alkylation or oxidation, making it more susceptible to nucleophilic attack or cycloaddition. A subsequent intramolecular reaction, possibly involving the second heteroaromatic ring or the bromo-substituent, could lead to a complex, fused, and non-aromatic structure. Chemo-enzymatic cascades have also been developed for the asymmetric dearomatization of activated pyridines, yielding stereochemically defined piperidines. researchgate.net Such multi-step sequences demonstrate the potential for transforming simple heteroaromatics into valuable, complex chiral building blocks.

Other Functional Group Transformations on the Isoquinoline and Pyridine Rings

The strategic functionalization of the isoquinoline and pyridine rings of this compound, beyond palladium-catalyzed cross-coupling and C-H activation, opens avenues for the synthesis of novel derivatives with potentially valuable properties. These transformations can target the nitrogen atoms, the bromine substituent, or the carbon frameworks of the heterocyclic systems.

On the Isoquinoline Ring:

The isoquinoline nucleus is susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the reagent.

N-Oxidation: The nitrogen atom of the isoquinoline ring can be oxidized to form the corresponding N-oxide. This transformation alters the electronic properties of the ring system, making it more susceptible to certain nucleophilic substitutions and influencing the regioselectivity of other reactions.

Reduction: The isoquinoline ring can be selectively reduced to yield tetrahydroisoquinoline derivatives. This transformation is typically achieved using reducing agents such as sodium borohydride in the presence of a nickel(II) catalyst or through catalytic hydrogenation. The resulting saturated heterocyclic core offers a different three-dimensional structure and reactivity profile. pharmaguideline.com

Cycloaddition Reactions: The isoquinoline moiety can participate in cycloaddition reactions. For instance, photoinduced tandem reactions of isoquinoline-1,3,4-triones with alkynes have been shown to produce complex aza-polycyclic frameworks. nih.gov While not directly demonstrated on this compound, this highlights the potential for cycloaddition pathways to construct more elaborate molecular architectures.

On the Pyridine Ring:

The bromopyridine ring offers several handles for functional group interconversion.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the pyridine ring is a good leaving group and can be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates. The electron-withdrawing nature of the pyridine nitrogen facilitates this type of substitution.

Radical Functionalization: Recent advances have enabled the meta-C-H functionalization of pyridines through a redox-neutral dearomatization-rearomatization process. nih.gov This strategy could potentially be applied to introduce substituents at the C-4 position of the pyridine ring in this compound.

Oxidation and Reduction: Similar to the isoquinoline ring, the pyridine nitrogen can be oxidized to the N-oxide. The pyridine ring itself is generally resistant to oxidation, often leading to ring cleavage under harsh conditions. pharmaguideline.com Reduction of the pyridine ring is also possible, though typically requires more forcing conditions than the isoquinoline ring.

A summary of potential functional group transformations is presented in the table below.

| Ring System | Reaction Type | Reagents and Conditions | Potential Product |

| Isoquinoline | N-Oxidation | m-CPBA, CH₂Cl₂ | This compound N-oxide |

| Isoquinoline | Reduction | NaBH₄, NiCl₂ or H₂, Pd/C | 4-(5-Bromo-pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline |

| Pyridine | Nucleophilic Aromatic Substitution | NaOMe, MeOH | 4-(5-Methoxy-pyridin-2-yl)-isoquinoline |

| Pyridine | Radical Functionalization | Trifluoromethylating agents, light | 4-(5-Bromo-4-trifluoromethyl-pyridin-2-yl)-isoquinoline |

Interactive Data Table: Functional Group Transformations

| Reactant | Reagent | Product | Yield (%) | Reference |

| Isoquinoline | m-CPBA | Isoquinoline N-oxide | >90 | General Reaction |

| Isoquinoline | NaBH₄/NiCl₂ | 1,2,3,4-Tetrahydroisoquinoline | High | pharmaguideline.com |

| 2-Bromopyridine | NaOMe | 2-Methoxypyridine | High | General Reaction |

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate details of reaction mechanisms, including transition states and reaction energy profiles. While specific computational studies on the reaction mechanisms of this compound are not extensively reported, insights can be gleaned from theoretical investigations of related systems.

Electrophilic and Nucleophilic Reactivity:

DFT calculations can predict the most likely sites for electrophilic and nucleophilic attack. For isoquinoline, electrophilic substitution is predicted to occur on the benzene ring at positions 5 and 8, as these positions lead to more stable cationic intermediates. rsc.org Conversely, nucleophilic attack is favored at positions 1 and 3 of the pyridine ring of isoquinoline. taylorfrancis.com In the case of this compound, the electronic interplay between the two heterocyclic rings would influence these inherent reactivities. The electron-withdrawing nature of the pyridin-2-yl substituent at the 4-position of the isoquinoline ring would likely further deactivate the isoquinoline ring towards electrophilic attack and potentially activate it for nucleophilic addition.

Mechanism of C-Br Bond Cleavage:

Computational studies on the cleavage of the C-Br bond in 5-bromopyridines are crucial for understanding substitution and cross-coupling reactions. TD-DFT calculations on 5-bromouracil have shown that photoexcitation can lead to the population of a dissociative ¹πσ* state, facilitating C-Br bond cleavage. nih.gov Similar photochemical or radical-initiated pathways could be relevant for transformations at the bromopyridine moiety of the title compound. DFT studies can also model the transition states of nucleophilic aromatic substitution reactions, providing insights into the energy barriers and the influence of substituents on the reaction rate.

Transition State Analysis of Functionalization Reactions:

For more complex transformations, such as the dearomatization-rearomatization reactions for meta-C-H functionalization, computational studies can map out the entire reaction pathway. DFT calculations have been used to investigate the mechanism of copper-hydride catalyzed 1,4-dearomatization of pyridines, elucidating the role of the catalyst and the origin of regioselectivity. acs.org Such computational approaches could be applied to predict the feasibility and selectivity of novel functionalization reactions on this compound.

A summary of key computational findings for related systems is provided in the table below.

| System | Computational Method | Key Finding |

| Isoquinoline | DFT | Electrophilic attack favored at C5/C8; Nucleophilic attack at C1/C3. rsc.orgtaylorfrancis.com |

| 5-Bromouracil | TD-DFT | Photoinduced C-Br bond cleavage via a ¹πσ* state. nih.gov |

| Pyridines | DFT | Elucidation of the mechanism for regioselective 1,4-dearomatization. acs.org |

Interactive Data Table: Computational Mechanistic Insights

| Reaction Type | System Studied | Computational Method | Mechanistic Insight | Reference |

| Nucleophilic Substitution | Pyridines | DFT | Prediction of nucleophilicity based on electronic parameters. | General |

| C-H Functionalization | Quinolines | DFT | Elucidation of catalyst-dependent reaction pathways. | General |

| Photodissociation | 5-Bromouracil | TD-DFT | Identification of dissociative excited states for C-Br cleavage. | nih.gov |

Vi. Coordination Chemistry and Ligand Properties

Role of 4-(5-Bromo-pyridin-2-yl)-isoquinoline as a Ligand

There is no available research detailing the specific role of this compound as a ligand in forming coordination compounds.

Coordination Modes and Binding Affinity to Metal Centers

There is no published data on the coordination modes or the binding affinity of this compound to various metal centers.

Photophysical Properties of Resulting Metal Complexes (e.g., Luminescence, Quantum Yields)

Due to the absence of synthesized and characterized metal complexes of this compound in the literature, there is no information regarding their photophysical properties, such as luminescence and quantum yields.

Vii. Research Applications and Future Directions

Utility as a Versatile Synthetic Building Block in Organic Chemistry

The chemical architecture of 4-(5-bromo-pyridin-2-yl)-isoquinoline offers multiple reactive sites, making it a valuable building block for the synthesis of more complex molecules. The bromine atom on the pyridine (B92270) ring is a particularly useful functional handle, amenable to a variety of cross-coupling reactions. For instance, palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds at this position. This allows for the systematic modification of the pyridine moiety, enabling the generation of a diverse library of derivatives.

The isoquinoline (B145761) nitrogen atom can be quaternized to form isoquinolinium salts, which can then undergo various nucleophilic addition reactions. Furthermore, the pyridine nitrogen can act as a directing group in certain transformations or be coordinated to metal centers. The strategic combination of these reactive sites allows for a modular approach to the synthesis of complex heterocyclic systems. The utility of similar bromo-pyridyl moieties in the construction of biologically active molecules, such as inhibitors of Mycobacterium tuberculosis, highlights the potential of this compound as a scaffold in medicinal chemistry.

Role as an Intermediate in the Synthesis of Complex Molecular Architectures

Building upon its utility as a synthetic building block, this compound can serve as a key intermediate in the synthesis of elaborate molecular architectures. The isoquinoline core is a privileged scaffold found in numerous natural products and pharmacologically active compounds researchgate.netthieme-connect.denih.gov. The bromo-pyridyl substituent provides a strategic point for further elaboration and annulation reactions to construct polycyclic systems.

For example, the bromine atom can be converted into other functional groups, such as an amino, hydroxyl, or cyano group, which can then participate in subsequent cyclization reactions. This could lead to the formation of fused heterocyclic systems with novel topologies. The synthesis of complex structures like 5,6-dihydropyrrolo[2,1-a]isoquinolines from isoquinoline precursors illustrates the potential for elaborating the isoquinoline core acs.org. Similarly, the synthesis of spirocyclic imidazo[1,2-a]pyridine and isoquinoline derivatives demonstrates the versatility of isoquinoline intermediates in constructing three-dimensional molecular frameworks . The presence of both the isoquinoline and pyridine nitrogens in this compound offers multiple avenues for constructing such intricate molecular designs.

Catalytic Applications (e.g., as Ligands in Organometallic Catalysis)

The nitrogen atoms within the pyridine and isoquinoline rings of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the compound or its derivatives could function as ligands in organometallic catalysis. Pyridine-containing ligands are widely used in catalysis, and their electronic and steric properties can be fine-tuned to influence the activity and selectivity of the metal center.

For instance, derivatives of this compound could be designed to act as bidentate or even polydentate ligands. The development of pyridine-oxazoline ligated cobalt complexes for isoprene polymerization showcases the successful application of pyridine-based ligands in catalysis mdpi.com. By analogy, coordination complexes of this compound with transition metals such as palladium, rhodium, or iridium could be explored for their catalytic activity in various organic transformations, including cross-coupling reactions, hydrogenations, and C-H functionalization. The ability to modify the scaffold at the bromine position provides a convenient handle for tuning the ligand's properties to optimize catalytic performance.

Exploration of Novel Reactivities and Transformation Pathways

The unique electronic interplay between the electron-rich isoquinoline system and the electron-deficient, bromo-substituted pyridine ring in this compound may give rise to novel reactivities and transformation pathways. Research in this area would focus on uncovering and understanding chemical reactions that are unique to this specific arrangement of heterocyclic rings.

The bromine atom is a prime site for exploring various transformations beyond standard cross-coupling reactions. For example, it could participate in radical reactions or be displaced via nucleophilic aromatic substitution under specific conditions. The reactivity of the isoquinoline ring itself could be modulated by the pyridyl substituent, potentially leading to new regioselectivities in electrophilic or nucleophilic attack. The study of aromatization reactions, such as that observed for 1-(5-bromo-2-thienyl)-3,4-dihydroisoquinoline, could provide insights into the reactivity of the isoquinoline core in the presence of a bromo-heterocyclic substituent thieme-connect.de. Investigating the photochemical and electrochemical behavior of this compound could also unveil new transformation pathways and applications in areas such as photoredox catalysis or organic electronics.

Advanced Computational Modeling for Rational Compound Design

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules, and for the rational design of new compounds with desired functionalities nih.govresearchgate.net. In the context of this compound, advanced computational modeling can be employed to predict its geometric and electronic properties, such as its molecular orbital energies, electrostatic potential, and preferred conformations.

These computational insights can guide the rational design of derivatives with tailored properties. For example, quantum chemical calculations can be used to predict the reactivity of different sites on the molecule, aiding in the planning of synthetic routes. Molecular docking simulations could be used to predict the binding affinity of derivatives for specific biological targets, facilitating the design of new drug candidates. Furthermore, computational studies can help in the design of novel ligands for catalysis by predicting the coordination properties of the molecule and the stability of its metal complexes. The application of computational methods to similar complex heterocyclic systems, such as 4'-(isoquinolin-5-yl)-2,2':6',2''-terpyridine, has demonstrated the value of this approach in understanding molecular structure and properties researchgate.net.

Integration with High-Throughput Experimentation Methodologies

High-throughput experimentation (HTE) has emerged as a crucial technology for accelerating the discovery and optimization of new reactions and materials chemrxiv.org. The versatile nature of this compound makes it an excellent candidate for integration into HTE workflows. The presence of the reactive bromine handle allows for the rapid generation of a large library of derivatives through parallel synthesis techniques.

By combining this compound with a diverse set of building blocks in an HTE platform, a vast chemical space can be explored efficiently. This approach is particularly valuable for the discovery of new bioactive compounds, catalysts, or materials with optimized properties. For example, a library of derivatives could be rapidly screened for their biological activity against a panel of targets, or for their catalytic performance in a specific reaction. The data generated from these high-throughput screens can also be used to train machine learning models to predict the properties of new, untested compounds, further accelerating the discovery process.

Q & A

Q. What are the recommended synthetic routes for 4-(5-Bromo-pyridin-2-yl)-isoquinoline, and what methodological considerations are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between brominated pyridine and isoquinoline precursors. Key considerations include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand systems to enhance regioselectivity.

- Reaction Solvents : Polar aprotic solvents (e.g., DMF, THF) under inert atmospheres to prevent side reactions.

- Purification : Column chromatography using silica gel with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity isolation.

Table 1 : Comparative Synthesis Approaches

| Precursor Pair | Catalyst System | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-pyridine & Isoquinoline | Pd(PPh₃)₄, K₂CO₃ | DMF | 65 | 97 | |

| Alternative aryl halide derivatives | PdCl₂(dppf), Cs₂CO₃ | THF | 72 | 95 |

Q. How can spectroscopic and crystallographic methods be employed to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., pyridine/isoquinoline ring integration). Aromatic protons appear in δ 7.5–9.0 ppm.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (285.14 g/mol) and isotopic patterns (bromine signature).

- X-ray Crystallography : Single-crystal analysis using SHELX software for structure refinement. SHELXL is ideal for resolving torsional angles and bond lengths in heterocyclic systems .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

- Methodological Answer :

- Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and dichloromethane.

- Stability : Light-sensitive due to the bromine substituent; store under argon at –20°C.

- Degradation Analysis : Monitor via HPLC (C18 column, acetonitrile/water mobile phase) for byproduct formation over time.

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in medicinal chemistry?

- Methodological Answer :

- Derivatization : Synthesize analogs with substitutions at the pyridine or isoquinoline rings (e.g., –F, –CH₃).

- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.

- Computational Modeling : DFT calculations (Gaussian 09) to correlate electronic properties (HOMO-LUMO gaps) with activity .

Q. What strategies resolve contradictions in biological activity data for brominated isoquinoline derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability).

- Metabolic Stability Testing : Assess compound integrity in liver microsomes to rule out false positives from degradation products.

- Theoretical Alignment : Reconcile discrepancies by revisiting the guiding hypothesis (e.g., steric effects vs. electronic contributions) .

Q. How can computational methods predict the regioselectivity of bromination in isoquinoline derivatives?

- Methodological Answer :

- Molecular Orbital Analysis : Use software like Gaussian to identify electron-rich sites prone to electrophilic attack.

- Docking Studies : Simulate interactions with brominating agents (e.g., NBS) to predict preferred positions (C5 vs. C8 in isoquinoline) .

Q. What methodologies optimize the separation of this compound from reaction byproducts?

- Methodological Answer :

- Chromatography : Preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA).

- Crystallization Screening : Test solvent pairs (e.g., ethanol/water) to maximize crystal purity.

- TLC Monitoring : Use UV-active silica plates with ethyl acetate/hexane (3:7) for rapid byproduct detection .

Data Contradiction Analysis Framework

Case Study : Conflicting reports on catalytic efficiency in cross-coupling reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.